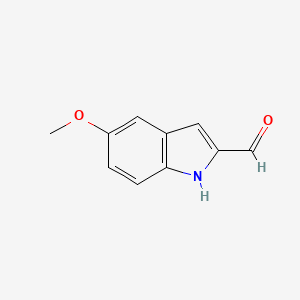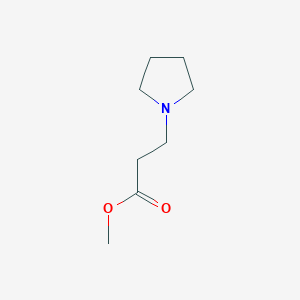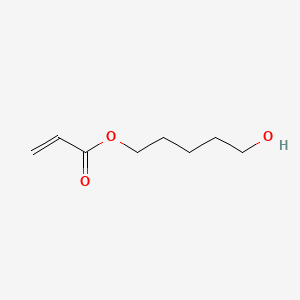
4-碘-2-硝基苯酚
描述
4-Iodo-2-nitrophenol is a chemical compound with the molecular formula C6H4INO3 . It has a molecular weight of 265.01 g/mol . It is a solid substance with a yellow-green color .
Synthesis Analysis
The synthesis of 4-Iodo-2-nitrophenol can be achieved through the nitration of 4-iodophenol in the presence of monochloramine . The decomposition of 4-iodophenol in the presence of monochloramine follows a pseudo-second-order decay . Various factors including monochloramine dose, pH, temperature, nitrite concentration, and free chlorine contact time (before chloramination) affect the transformation .Molecular Structure Analysis
The molecular structure of 4-Iodo-2-nitrophenol is represented by the InChI code1S/C6H4INO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H . The 4-iodobenzene ring is inclined to the phenol ring by a dihedral angle of 39.1 (2)° . Chemical Reactions Analysis
4-Iodo-2-nitrophenol can undergo various chemical reactions. For instance, it can be transformed to form 2,4,6-triiodophenol and 2,6-diiodo-4-nitrophenol in the presence of monochloramine . The cytotoxicity of the chloraminated 4-iodophenol samples increases continuously with contact time .Physical And Chemical Properties Analysis
4-Iodo-2-nitrophenol has a melting point of 80-81 °C and a predicted boiling point of 296.4±25.0 °C . Its density is predicted to be 2.176±0.06 g/cm3 . The compound is stored at 2-8°C, protected from light .科学研究应用
环境影响和降解
- 硝基酚,包括 4-硝基苯酚等化合物,由于在爆炸物、药物和杀虫剂等各种工业中的应用,在环境背景下至关重要。它们被认为是优先污染物。研究探索了它们在厌氧系统中的毒性作用和可降解性,结果表明硝基酚对乙酸盐的利用比对丙酸盐的利用更具有抑制作用。已经观察到硝基酚在厌氧条件下转化为不同的化合物,如氨基酚 (乌贝罗伊和巴塔查亚,1997)。
检测和去除技术
- 正在研究用于硝基酚(如 4-硝基苯酚)的高级检测和去除技术。一项研究讨论了微波辅助合成的氧化银-氧化锌复合纳米锥,用于电化学检测和水中 4-硝基苯酚的光降解 (查克拉博蒂等人,2021)。另一项研究提出了固定在氧化石墨烯上的磁性 Fe@Au 核壳纳米颗粒,作为硝基酚化合物还原的可循环纳米催化剂 (古普塔等人,2014)。
光催化和环境分析
- 硝基酚的光催化活性,包括它们的大气发生和降解途径,是一个重要的研究领域。这包括对硝基酚分子和簇的光化学的研究,探索分子内与分子间氢键动力学 (格里戈里耶娃等人,2016)。此外,还研究了硝基酚在水生系统中的归宿和毒性效应,以及它们对大型植物、藻类和动物群的影响 (齐埃里斯等人,1988)。
生物降解
- 包括序批式反应器和能够降解这些化合物的特定细菌菌株在内的各种生物系统中硝基酚(如 4-硝基苯酚)的生物降解也是一个关键的研究课题。一项研究确定了罗多球菌中用于 4-硝基苯酚降解的新基因簇 (北川等人,2004)。
分子相互作用和催化
- 涉及硝基酚化合物的分子相互作用和催化的研究是另一个重点领域。例如,研究已经检查了特定硝基酚衍生物中的氢键、碘硝基相互作用和芳香 pi-pi 堆积相互作用的相互作用 (加登等人,2002)。
安全和危害
作用机制
Target of Action
Nitrophenol compounds, in general, are known to interact with various enzymes and proteins within the cell .
Mode of Action
It’s structurally similar compound, 2,4-dinitrophenol, is known to uncouple oxidative phosphorylation, a critical process in cellular energy production
Biochemical Pathways
Given the potential uncoupling effect mentioned above, it could impact the electron transport chain in mitochondria, thereby affecting atp production .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP2C9, an enzyme involved in drug metabolism .
Result of Action
Based on its potential uncoupling effect, it could lead to a decrease in atp production, potentially affecting various cellular processes that rely on atp for energy .
属性
IUPAC Name |
4-iodo-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWDEIXKHGCDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176189 | |
| Record name | Phenol, 4-iodo-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21784-73-6 | |
| Record name | Phenol, 4-iodo-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021784736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-iodo-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodo-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1595664.png)




![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1595671.png)








